1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
- It belongs to the anthracene class of compounds and contains an azide group (N3) and a carboxamide functional group.
- The compound’s structure consists of a fused anthracene ring system with a phenyl group attached to one of the carbon atoms.
- Its systematic name reflects its substituents and functional groups.
1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 1,3-diketones (such as anthraquinone) with aniline derivatives, followed by azidation.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in appropriate solvents with suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Biology: It may find applications in biological studies, such as fluorescent labeling or as a probe for specific interactions.
Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.
Industry: Limited industrial applications, but its unique structure may inspire new materials or dyes.
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent, given its diverse applications.
- If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other anthracene derivatives, such as anthraquinones or phenyl-substituted anthracenes.
Uniqueness: The combination of azide, carboxamide, and phenyl groups makes this compound distinct.
Properties
CAS No. |
80685-50-3 |
---|---|
Molecular Formula |
C21H12N4O3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28) |
InChI Key |
YNNWXGLKSVQLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
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